1-Ethoxy-1h-indole-5,6-diol
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Overview
Description
1-Ethoxy-1h-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Ethoxy-1h-indole-5,6-diol typically involves the construction of the indole ring system, which can be achieved through various synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Leimgruber-Batcho indole synthesis, which uses ortho-nitrotoluene and ethyl glyoxylate as starting materials . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Ethoxy-1h-indole-5,6-diol undergoes several types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethoxy-1h-indole-5,6-diol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethoxy-1h-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
1-Ethoxy-1h-indole-5,6-diol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5,6-Dihydroxyindole: A melanin precursor with broad-spectrum antibacterial, antifungal, and antiviral activities.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
The uniqueness of this compound lies in its specific ethoxy and diol functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-ethoxyindole-5,6-diol |
InChI |
InChI=1S/C10H11NO3/c1-2-14-11-4-3-7-5-9(12)10(13)6-8(7)11/h3-6,12-13H,2H2,1H3 |
InChI Key |
IRRCGEYBJZYLIW-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
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